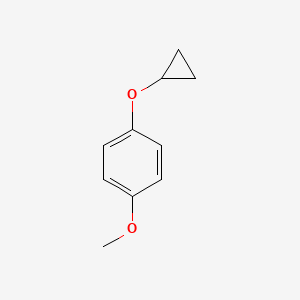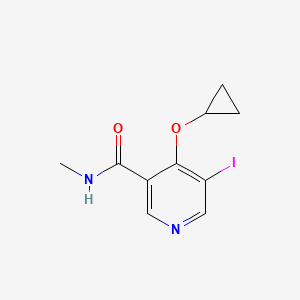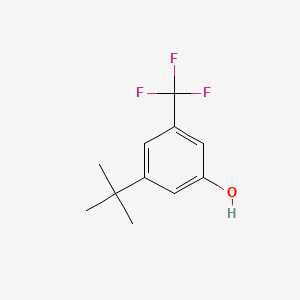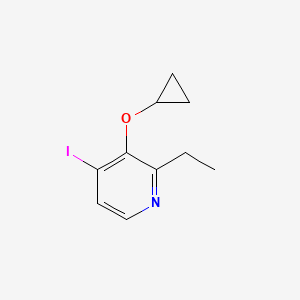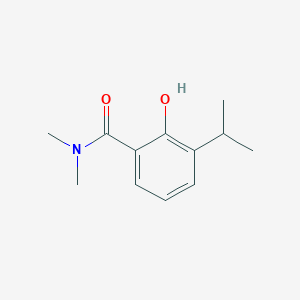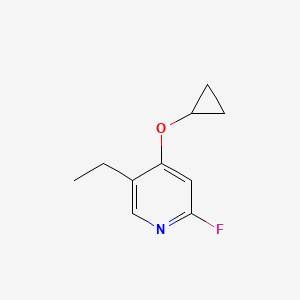
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O. It contains a pyridine ring substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 5-position, and a dimethylamine group at the 2-position.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the introduction of the cyclopropoxy group, iodination, and the formation of the dimethylamine group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropoxylation: Introduction of the cyclopropoxy group through nucleophilic substitution reactions.
Iodination: Use of iodine or iodine-containing reagents to introduce the iodine atom at the desired position.
Dimethylamination: Formation of the dimethylamine group through reductive amination or other suitable methods
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives and analogs.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-iodo-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and iodine substituents.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Similar structure but without the iodine atom.
5-Iodo-N,N-dimethylpyridin-2-amine: Lacks the cyclopropoxy group but contains the iodine atom
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H13IN2O |
|---|---|
Molekulargewicht |
304.13 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-5-9(8(11)6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
YCHCFTDTFRDMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


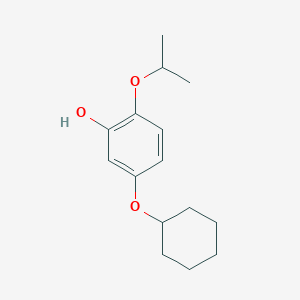
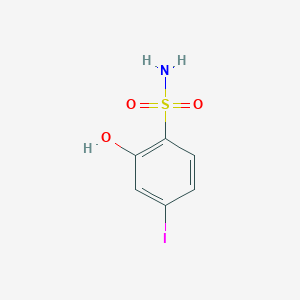
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

